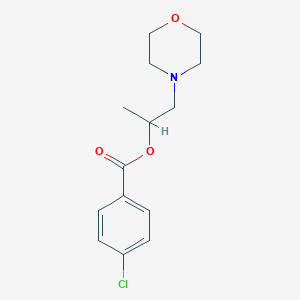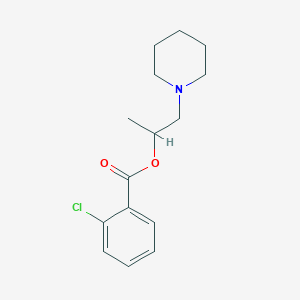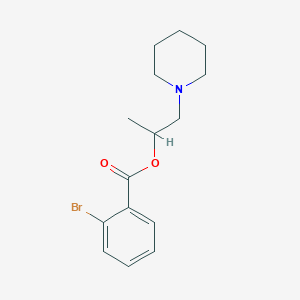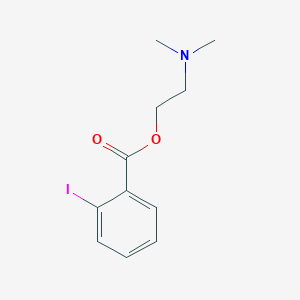
2-(4-Morpholinyl)ethyl 3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Morpholinyl)ethyl 3-phenylacrylate, also known as MPEP, is a chemical compound that has been used in scientific research for its potential therapeutic effects. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.
作用机制
2-(4-Morpholinyl)ethyl 3-phenylacrylate selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, 2-(4-Morpholinyl)ethyl 3-phenylacrylate reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic plasticity, which may have therapeutic implications for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to have various biochemical and physiological effects in preclinical studies. For example, 2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to reduce the motor symptoms of Parkinson's disease in animal models by modulating the activity of the basal ganglia circuitry. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively.
实验室实验的优点和局限性
2-(4-Morpholinyl)ethyl 3-phenylacrylate has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its water-solubility, and its ability to cross the blood-brain barrier. However, 2-(4-Morpholinyl)ethyl 3-phenylacrylate also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several future directions for research on 2-(4-Morpholinyl)ethyl 3-phenylacrylate and mGluR5. One direction is to develop more selective and potent mGluR5 antagonists for therapeutic use. Another direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders and to identify potential biomarkers for diagnosis and treatment. Finally, the development of imaging tools for mGluR5 could facilitate the study of its distribution and function in the brain, which may have implications for personalized medicine.
合成方法
The synthesis of 2-(4-Morpholinyl)ethyl 3-phenylacrylate involves the reaction of 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization or column chromatography. The yield of 2-(4-Morpholinyl)ethyl 3-phenylacrylate can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学研究应用
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to modulate glutamatergic neurotransmission, which is involved in many physiological and pathological processes in the brain. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has also been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H19NO3/c17-15(7-6-14-4-2-1-3-5-14)19-13-10-16-8-11-18-12-9-16/h1-7H,8-13H2/b7-6+ |
InChI 键 |
HSQZNMPPVBQMNP-VOTSOKGWSA-N |
手性 SMILES |
C1COCCN1CCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
规范 SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



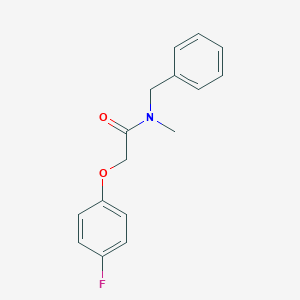
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
